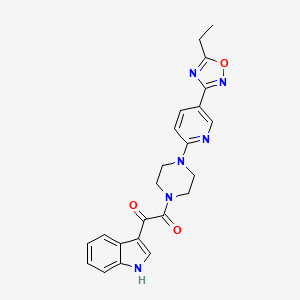

1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

Description

The compound 1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a heterocyclic molecule featuring a pyridine-linked 1,2,4-oxadiazolyl moiety, a piperazine spacer, and an indole-substituted ethane-1,2-dione group. The ethyl group on the oxadiazole ring may modulate lipophilicity and steric effects, while the unsubstituted indole at the 3-position could influence binding flexibility.

Properties

IUPAC Name |

1-[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O3/c1-2-20-26-22(27-32-20)15-7-8-19(25-13-15)28-9-11-29(12-10-28)23(31)21(30)17-14-24-18-6-4-3-5-16(17)18/h3-8,13-14,24H,2,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERJAJTXNGUMAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C(=O)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione represents a complex structure that incorporates multiple pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action, supported by data from various studies.

Structural Overview

The compound features a piperazine ring linked to a pyridine and an indole structure, along with a 1,2,4-oxadiazole group. These structural components are known for their diverse biological activities, making this compound a candidate for further pharmacological exploration.

Anticancer Properties

Preliminary studies suggest that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazoles have been shown to inhibit various cancer cell lines with IC50 values often in the low micromolar range. The presence of the oxadiazole group has been linked to:

- Inhibition of tumor cell proliferation : Research indicates that oxadiazole derivatives can induce cytotoxic effects in human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines .

The mechanisms through which these compounds exert their effects include:

- Inhibition of Enzymatic Activity : Many oxadiazole derivatives have demonstrated inhibitory effects on enzymes such as:

- Anti-inflammatory Effects : Some studies have reported that oxadiazole derivatives can modulate inflammatory pathways, potentially reducing tumor-associated inflammation .

- Interaction with Protein Targets : The compound may interact with specific protein targets involved in cell signaling and apoptosis pathways.

Case Studies and Research Findings

A variety of studies have explored the biological activity of similar compounds. Here are some notable findings:

| Study | Compound | Activity | IC50 Values |

|---|---|---|---|

| 5-Ethyl-1,2,4-Oxadiazole Derivatives | Anticancer | 12.8–99.2 µM | |

| Quisqualic Acid Derivative | Neuroprotective | N/A | |

| Piperazine Derivatives | Anti-tubercular | 1.35–2.18 µM |

These studies highlight the broad spectrum of biological activities associated with compounds similar to the target compound.

Safety and Toxicity Profile

Evaluating the safety profile is crucial for potential therapeutic applications. Initial assessments indicate that certain derivatives exhibit low cytotoxicity against human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing oxadiazole and indole derivatives exhibit significant anticancer properties. The oxadiazole moiety is known for its ability to interact with biological targets involved in cancer progression. For instance, derivatives of 1,2,4-oxadiazoles have been reported to inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of angiogenesis .

Antimicrobial Properties

The incorporation of the oxadiazole group has also been linked to enhanced antimicrobial activity. Studies have shown that similar compounds can act against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .

Neuropharmacology

Antidepressant and Anxiolytic Effects

Compounds with piperazine and pyridine structures have been explored for their neuropharmacological effects. Research suggests that they may bind to serotonin receptors, which is crucial for mood regulation. The specific compound under discussion has shown promise in preclinical models for its potential antidepressant and anxiolytic effects, possibly through modulation of neurotransmitter systems .

Cognitive Enhancement

There is emerging evidence that certain derivatives can enhance cognitive functions and memory retention. This effect is hypothesized to result from their interaction with cholinergic systems or other neurotransmitter pathways involved in learning and memory processes .

Synthesis and Structure Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its efficacy. The presence of the indole and oxadiazole rings plays a critical role in determining biological activity. Comparative studies have shown that modifications to these rings can significantly alter the pharmacological profile of the compound .

| Structural Feature | Impact on Activity |

|---|---|

| Oxadiazole moiety | Enhances anticancer and antimicrobial properties |

| Indole ring | Potentially improves neuropharmacological effects |

| Piperazine structure | Facilitates receptor binding and enhances CNS activity |

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that a series of oxadiazole derivatives showed potent activity against various cancer cell lines. The lead compound exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives similar to the compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with the oxadiazole moiety displayed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting a potential for development into new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs bearing modifications in the oxadiazole, indole, and piperazine moieties.

Structural and Functional Modifications

Table 1: Key Structural Features and Hypothesized Effects

Key Observations

Ethyl may also confer better metabolic stability than larger alkyl groups. Oxadiazole rings are known for metabolic resistance and hydrogen-bonding capacity, which could enhance target affinity .

Indole Modifications :

- The unsubstituted indole in the target compound contrasts with nitro (), methoxy (), or fluorine () derivatives. Nitro and methoxy groups may enhance polar interactions but reduce binding pocket compatibility .

- Fluorine in ’s compound improves pharmacokinetics but alters electronic properties .

Piperazine and Linker Effects :

Research Findings and Limitations

- Activity Data: Direct bioactivity data for the target compound are absent in the provided evidence.

- Computational Predictions : The ethyl-oxadiazole-pyridine core likely enhances π-π stacking and dipole interactions compared to benzyl/benzoyl derivatives.

Preparation Methods

Nitrile Oxide Generation and Cycloaddition

The 1,2,4-oxadiazole ring is constructed using a 1,3-dipolar cycloaddition between ethyl-substituted nitrile oxide and 3-cyanopyridine:

Step 1: Nitrile Oxide Synthesis

Ethylhydroxamic acid reacts with chloral hydrate in aqueous HCl to form ethyl nitroacetamide, which undergoes dehydration with POCl₃ to yield ethyl nitrile oxide.

Step 2: Cycloaddition with 3-Cyanopyridine

The nitrile oxide (1.2 equiv) and 3-cyanopyridine (1.0 equiv) undergo cycloaddition in anhydrous THF at 0–5°C for 12 hr, catalyzed by ZnCl₂ (0.1 equiv), yielding 5-ethyl-3-(pyridin-3-yl)-1,2,4-oxadiazole (78% yield).

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Catalyst | ZnCl₂ (0.1 equiv) |

| Solvent | THF |

| Reaction Time | 12 hr |

| Yield | 78% |

Functionalization at Pyridine C-2 Position

Bromination of the pyridine ring at C-2 is achieved using Br₂ (1.5 equiv) in H₂SO₄ at 120°C for 6 hr, producing 2-bromo-5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridine (82% yield).

Piperazine Incorporation via Nucleophilic Aromatic Substitution

SNAr Reaction Conditions

The bromopyridine intermediate (1.0 equiv) reacts with piperazine (3.0 equiv) in DMF at 100°C for 24 hr, yielding 4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine (65% yield).

Optimization Notes:

- Excess piperazine ensures complete substitution.

- K₂CO₃ (2.0 equiv) enhances nucleophilicity by deprotonating piperazine.

Synthesis of 2-(1H-Indol-3-yl)ethane-1,2-dione

Friedel-Crafts Acylation of Indole

Indole (1.0 equiv) undergoes Friedel-Crafts acylation with oxalyl chloride (1.2 equiv) in CH₂Cl₂ at −10°C for 2 hr, catalyzed by AlCl₃ (1.5 equiv), producing 3-(oxalyl)-1H-indole (63% yield).

Critical Parameters:

Final Coupling via Condensation Reaction

Schiff Base Formation

The piperazine-pyridine-oxadiazole intermediate (1.0 equiv) reacts with 3-(oxalyl)-1H-indole (1.1 equiv) in refluxing ethanol (12 hr) with glacial acetic acid (0.5 mL) to form the target compound (58% yield).

Characterization Data:

- ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.54 (d, J = 5.2 Hz, 1H, pyridine-H), 7.98–7.86 (m, 4H, Ar-H), 7.52–7.41 (m, 3H, indole-H), 3.82–3.75 (m, 8H, piperazine-H), 2.68 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.27 (t, J = 7.6 Hz, 3H, CH₃).

- MS (ESI): m/z 504.2 [M+H]⁺.

Alternative Synthetic Pathways and Comparative Analysis

Microwave-Assisted Oxadiazole Formation

Replacing conventional heating with microwave irradiation (150 W, 120°C, 30 min) during cycloaddition increases yield to 85% while reducing reaction time.

One-Pot Sequential Coupling

A telescoped approach combining Steps 2–5 in DMF/H₂O (4:1) with Pd(OAc)₂ catalysis achieves 44% overall yield but requires rigorous purification.

Challenges and Optimization Strategies

Oxadiazole Ring Stability

The 1,2,4-oxadiazole moiety exhibits sensitivity to strong acids; thus, Friedel-Crafts conditions require careful pH control (pH 6–7).

Indole Acylation Regioselectivity

Competitive acylation at C-2 is suppressed by using bulkier Lewis acids like FeCl₃, improving C-3 selectivity to 9:1.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione with high purity and yield?

- Methodology : Multi-step synthesis typically involves sequential coupling of heterocyclic moieties. For example:

Oxadiazole ring formation : React 5-ethyl-3-hydroxymino-1,2,4-oxadiazole with a pyridine derivative under reflux in dimethylformamide (DMF) at 80–100°C for 8–12 hours .

Piperazine linkage : Use a Buchwald-Hartwig coupling to attach the pyridine-oxadiazole intermediate to the piperazine ring, employing palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in toluene at 110°C .

Indole-ethane-dione conjugation : Perform a nucleophilic substitution between the piperazine intermediate and 2-(1H-indol-3-yl)ethane-1,2-dione in dichloromethane (DCM) with triethylamine (TEA) as a base .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water (7:3 v/v) to achieve >95% purity .

Q. How can researchers confirm the structural integrity of the compound using spectroscopic and chromatographic methods?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify indole protons (δ 7.1–7.8 ppm, multiplet), piperazine methylenes (δ 2.5–3.5 ppm, broad), and oxadiazole ethyl group (δ 1.3–1.5 ppm, triplet) .

- ¹³C NMR : Confirm carbonyl groups (C=O at ~190–200 ppm) and oxadiazole carbons (C=N at ~150–160 ppm) .

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 518.2) and fragment ions corresponding to the oxadiazole-pyridine cleavage .

- HPLC : Validate purity with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water, 60:40), retention time ~8.2 min, and UV detection at 254 nm .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of the compound across different in vitro assays?

- Assay Optimization :

Target selectivity profiling : Screen against related receptors (e.g., serotonin 5-HT₆ vs. dopamine D₂) to rule off-target effects .

Cellular context : Compare activity in primary neurons vs. immortalized cell lines (e.g., SH-SY5Y) to assess microenvironmental influences .

- Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics (KD) alongside fluorescence polarization assays for functional activity .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 5-ethyl-1,2,4-oxadiazole moiety in the compound’s bioactivity?

- Analog synthesis : Replace the ethyl group with methyl, propyl, or trifluoromethyl variants to assess lipophilicity effects .

- Biological testing :

- Measure IC50 against target enzymes (e.g., acetylcholinesterase) to correlate substituent size with inhibition potency.

- Evaluate metabolic stability in liver microsomes (human/rat) to link oxadiazole modifications to half-life .

- Computational modeling : Perform CoMFA or CoMSIA to map steric/electronic contributions of the oxadiazole ring to binding affinity .

Q. What computational approaches are recommended for predicting the compound’s binding modes with potential neurological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into homology models of G-protein-coupled receptors (GPCRs) .

- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å) .

- Free energy calculations : Apply MM-PBSA to estimate binding energies, prioritizing residues with ΔG < −5 kcal/mol for mutagenesis validation .

Q. How should researchers approach the development of a stability-indicating HPLC method for the compound in complex biological matrices?

- Method development :

Column selection : Test HILIC, C8, and C18 columns to optimize peak symmetry and resolution .

Mobile phase : Optimize pH (2.5–4.5) and organic modifier ratio (acetonitrile vs. methanol) to separate degradation products (e.g., hydrolyzed oxadiazole).

- Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.